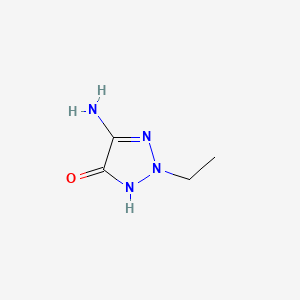
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is a nitrogen-rich heterocyclic compound It belongs to the class of 1,2,3-triazoles, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol can be achieved through several methods. One common approach involves the nucleophilic addition and cyclization of carbodiimides with diazo compounds . This transition-metal-free strategy is accomplished under mild conditions and involves a cascade nucleophilic addition/cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Medicine: Some derivatives exhibit biological activity, making them candidates for pharmaceutical research.
Mechanism of Action
The mechanism of action of 5-amino-2-ethyl-2H-1,2,3-triazol-4-ol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The specific pathways and targets depend on the derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole: Another nitrogen-rich heterocycle with similar properties.
5-amino-2H-1,2,3-triazole: Shares the triazole ring structure but differs in substitution patterns.
5-amino-1,2,4-triazole-3-carbohydrazide: Known for its applications in energetic materials.
Uniqueness
5-amino-2-ethyl-2H-1,2,3-triazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C4H8N4O |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-amino-2-ethyl-1H-triazol-5-one |
InChI |
InChI=1S/C4H8N4O/c1-2-8-6-3(5)4(9)7-8/h2H2,1H3,(H2,5,6)(H,7,9) |
InChI Key |
MXRMPSPDENUAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1NC(=O)C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















